molecular formula C11H12F2O B8747286 4-(3,5-difluorophenyl)oxane

4-(3,5-difluorophenyl)oxane

Cat. No.: B8747286
M. Wt: 198.21 g/mol
InChI Key: VKUMFSBGFUBSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-difluorophenyl)oxane is a chemical compound characterized by the presence of a tetrahydropyran ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)oxane typically involves the reaction of 3,5-difluorobenzaldehyde with tetrahydropyran under specific conditions. One common method includes:

    Aldol Condensation: Reacting 3,5-difluorobenzaldehyde with a suitable enolate to form an aldol product.

    Cyclization: The aldol product undergoes cyclization to form the tetrahydropyran ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-difluorophenyl)oxane can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using halogenating agents or nitrating mixtures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound-2-one.

    Reduction: Formation of this compound-2-ol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,5-difluorophenyl)oxane has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Incorporated into polymers and materials to enhance their properties, such as thermal stability and resistance to degradation.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)oxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-difluorophenyl)tetrahydro-2H-pyran
  • 4-(2,5-difluorophenyl)tetrahydro-2H-pyran
  • 4-(3,5-dimethylphenyl)tetrahydro-2H-pyran

Uniqueness

4-(3,5-difluorophenyl)oxane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

4-(3,5-difluorophenyl)oxane

InChI

InChI=1S/C11H12F2O/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8H,1-4H2

InChI Key

VKUMFSBGFUBSJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(3,5-difluorophenyl)-3,6-dihydro-2H-pyran (1.0 equiv.) in methanol (0.2 M) was added 10% Pd/C (0.05 equiv.). The reaction was placed under an atmosphere of hydrogen and stirred for 18 hours. Upon completion, the solution was filtered over a pad of Celite, the pad was washed with DCM, the filtrate was concentrated in vacuo to give 4-(3,5-difluorophenyl)tetrahydro-2H-pyran in 71% yield. 1H NMR (400 MHz, ) δ ppm 1.76 (br. s., 4 H), 2.75 (br. s., 1 H), 3.50 (br. s., 2 H), 4.08 (d, J=9.78 Hz, 2 H), 6.56-6.94 (m, 3 H). cl Synthesis of 2-(2,6-difluoro-4-(tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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